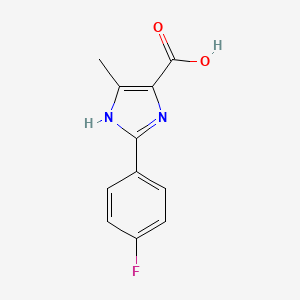![molecular formula C13H21N5 B1326718 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine CAS No. 942852-87-1](/img/structure/B1326718.png)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and have been utilized in the synthesis of various pharmaceuticals and materials .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of amines with other reactive intermediates. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a related pyrazole derivative, was achieved through a stereoselective process involving an asymmetric Michael addition and a stereoselective alkylation . Similarly, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives was performed using ultrasound-mediated condensation of amine with dehydroacetic acid . These methods highlight the importance of efficient and selective reactions in the synthesis of complex pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as NMR and mass spectrometry. For example, the structure of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides was characterized using NMR and Mass Spectrometry . Additionally, single crystal X-ray crystallography was used to support the structure of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles . These techniques are crucial for confirming the molecular structure of synthesized compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. The reaction of 1H-pyrazol-5-amines with Appel salt led to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, demonstrating the reactivity of pyrazole amines towards electrophilic reagents . Electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides resulted in the formation of oxazolyl-pyrazoles, showcasing the versatility of pyrazole derivatives in cyclization reactions10.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of different N-substituents in N,N',N-bis((1H-pyrazol-1-yl)methyl)amine ligands affected the coordination geometry in Cobalt(II) complexes, which in turn influenced their catalytic activity in polymerization reactions . The presence of substituents can also affect the solubility, melting point, and stability of these compounds, which are important parameters in their practical applications.
科学的研究の応用
Synthesis and Characterization
- N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine and similar pyrazole derivatives have been synthesized and characterized through various methods including X-Ray crystallography, FT-IR, UV–visible, proton NMR spectroscopy, and mass spectroscopy. These compounds show potential biological activity against breast cancer and microbes (Titi et al., 2020).
Bioactivities and Antimicrobial Effects
- Research has explored the antimicrobial and anticancer properties of pyrazole derivatives. Compounds with structures similar to N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine have shown higher anticancer activity than some reference drugs and demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Catalytic Applications
- Pyrazole derivatives have been used in the synthesis of cobalt(II) complexes. These complexes have shown promise in applications like polymerization of methyl methacrylate, producing poly(methylmethacrylate) with high molecular weight and narrow polydispersity index (Choi et al., 2015).
Cytotoxic Properties
- Certain pyrazole compounds, including those structurally related to N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine, have been evaluated for their cytotoxic properties. These compounds have shown significant cytotoxic activity against tumor cell lines, indicating their potential use in cancer research (Kodadi et al., 2007).
Corrosion Inhibition
- Bipyrazolic compounds, closely related to N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine, have been studied for their potential as corrosion inhibitors. These compounds have shown effective inhibition of corrosion in certain metals, which can have significant implications in material science (Wang et al., 2006).
作用機序
The mechanism of action would depend on the specific application of the compound. Pyrazole derivatives have been reported to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
将来の方向性
特性
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-5-18-9-12(7-15-18)6-14-8-13-10(2)16-17(4)11(13)3/h7,9,14H,5-6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVTXIIBFYTDMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=C(N(N=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)
![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)
![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)
![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)




![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)
![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)

![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)
![3-[(5-Hydroxypentanoyl)amino]benzoic acid](/img/structure/B1326659.png)
